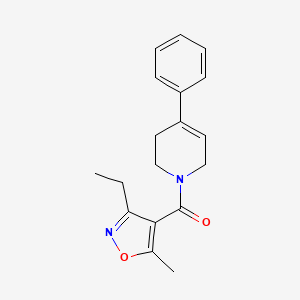
N-(2-hydroxyethyl)-3-(4-methylphenyl)adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyethyl)-3-(4-methylphenyl)adamantane-1-carboxamide, commonly known as MEM or memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a member of the adamantane family of drugs and is used in the treatment of Alzheimer's disease.
Wirkmechanismus
MEM acts as a non-competitive antagonist at the N-(2-hydroxyethyl)-3-(4-methylphenyl)adamantane-1-carboxamide receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the excessive activation of the N-(2-hydroxyethyl)-3-(4-methylphenyl)adamantane-1-carboxamide receptor, MEM helps to reduce the excitotoxicity and neuronal damage associated with Alzheimer's disease.
Biochemical and Physiological Effects:
In addition to its effects on the N-(2-hydroxyethyl)-3-(4-methylphenyl)adamantane-1-carboxamide receptor, MEM has been shown to modulate the activity of other neurotransmitter systems, including acetylcholine, dopamine, and serotonin. It also has antioxidant properties and may help to reduce inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MEM in lab experiments is its specificity for the N-(2-hydroxyethyl)-3-(4-methylphenyl)adamantane-1-carboxamide receptor, which allows for the selective modulation of this receptor without affecting other neurotransmitter systems. However, MEM has a relatively low potency and requires high concentrations to achieve significant effects. In addition, MEM has a relatively short half-life and may require frequent dosing in experiments.
Zukünftige Richtungen
For research on MEM include the development of more potent and selective N-(2-hydroxyethyl)-3-(4-methylphenyl)adamantane-1-carboxamide receptor antagonists, as well as the investigation of the potential use of MEM in the treatment of other neurological disorders. In addition, further studies are needed to elucidate the mechanisms underlying the effects of MEM on neurotransmitter systems and to identify potential biomarkers for predicting treatment response.
Synthesemethoden
The synthesis of MEM involves the reaction of 1-amino-adamantane with 4-methylbenzoyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with ethylene oxide. The final product is obtained by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
MEM has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It has been shown to improve cognitive function and reduce behavioral symptoms in patients with moderate to severe Alzheimer's disease. In addition, MEM has been investigated for its potential use in the treatment of other neurological disorders, such as Parkinson's disease, Huntington's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-3-(4-methylphenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-14-2-4-17(5-3-14)19-9-15-8-16(10-19)12-20(11-15,13-19)18(23)21-6-7-22/h2-5,15-16,22H,6-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSATAOIKOBEGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-bromophenyl)-2-(3,5-dinitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B7498099.png)
![N-methyl-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7498104.png)
![4-[(2-Iodophenoxy)methyl]benzamide](/img/structure/B7498106.png)


![4-[2-(2-Iodophenoxy)acetyl]piperazin-2-one](/img/structure/B7498120.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methyl-1H-indole-3-carboxamide](/img/structure/B7498125.png)
![N-[3-[(2-chlorophenyl)sulfamoyl]-4-piperidin-1-ylphenyl]-5-methylthiophene-2-carboxamide](/img/structure/B7498139.png)
![6-cyclopropyl-N,1,3-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7498142.png)
![5-cyclopropyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7498150.png)
![[4-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7498162.png)
![Ethyl 2-[(3,4-dimethylphenoxy)methyl]-1-ethylbenzimidazole-5-carboxylate](/img/structure/B7498189.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498205.png)